An In-depth Technical Guide to Methyl 2-(4-bromo-3-fluorophenyl)acetate
An In-depth Technical Guide to Methyl 2-(4-bromo-3-fluorophenyl)acetate
CAS Number: 942282-41-9
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 2-(4-bromo-3-fluorophenyl)acetate is a halogenated aromatic ester that holds significant potential as a versatile building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its structure, featuring a phenylacetate core functionalized with both bromine and fluorine atoms, offers multiple reaction sites for diversification and molecular elaboration. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide aims to provide a comprehensive overview of the synthesis, properties, and potential applications of this compound for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's properties is fundamental to its application in research and development. The key physicochemical and spectroscopic characteristics of Methyl 2-(4-bromo-3-fluorophenyl)acetate are summarized below.
| Property | Value | Source |
| CAS Number | 942282-41-9 | N/A |
| Molecular Formula | C₉H₈BrFO₂ | N/A |
| Molecular Weight | 247.06 g/mol | N/A |
| Physical Form | Colorless to yellow liquid or semi-solid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Sealed in a dry environment at room temperature | [1] |
Predicted Spectroscopic Data
¹H NMR (Predicted):
-
Methyl Protons (-OCH₃): A singlet is expected around 3.7 ppm.
-
Methylene Protons (-CH₂-): A singlet is expected around 3.6 ppm.
-
Aromatic Protons: Three signals in the aromatic region (approximately 7.0-7.6 ppm) are anticipated, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine and bromine atoms will influence the precise chemical shifts and coupling constants.
¹³C NMR (Predicted):
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Methyl Carbon (-OCH₃): A signal is expected around 52 ppm.
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Methylene Carbon (-CH₂-): A signal is expected around 40 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the range of 115-160 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).
-
Carbonyl Carbon (C=O): A signal is expected around 170 ppm.
Synthesis and Reaction Chemistry
The most direct and industrially scalable method for the preparation of Methyl 2-(4-bromo-3-fluorophenyl)acetate is the Fischer esterification of its corresponding carboxylic acid, 2-(4-bromo-3-fluorophenyl)acetic acid.[9] This reaction involves the acid-catalyzed condensation of the carboxylic acid with methanol.
Experimental Protocol: Fischer Esterification
This protocol is a representative procedure based on well-established Fischer esterification methodologies.[9][10][11]
Materials:
-
2-(4-bromo-3-fluorophenyl)acetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-bromo-3-fluorophenyl)acetic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 2-(4-bromo-3-fluorophenyl)acetate.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Excess Methanol: Using methanol as the solvent and in large excess shifts the reaction equilibrium towards the product side, maximizing the yield of the ester.[10][11]
-
Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[9][11]
-
Aqueous Workup: The washing steps are crucial to remove the acid catalyst, unreacted carboxylic acid, and water-soluble byproducts, ensuring the purity of the final product.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific applications of Methyl 2-(4-bromo-3-fluorophenyl)acetate are not extensively documented in peer-reviewed literature, its structural motifs suggest significant potential as a key intermediate in the synthesis of novel therapeutic agents. Phenylacetic acid derivatives are known to be important intermediates in the synthesis of various pharmaceuticals.[12] The presence of both bromo and fluoro substituents provides a unique platform for creating diverse chemical libraries for drug screening.
Role as a Synthetic Building Block
The true value of Methyl 2-(4-bromo-3-fluorophenyl)acetate lies in its utility as a versatile building block. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal chemistry, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds.
The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides, a common functional group in many drug molecules. The fluorine atom, while less reactive, can influence the electronic properties of the aromatic ring and provide a site for metabolic blocking, potentially improving the pharmacokinetic profile of a drug candidate.
The strategic incorporation of bromo- and fluoro-substituted phenylacetic acid derivatives has been noted in the development of compounds with potential antioxidant and anticancer activities.[10][13][14]
Safety and Handling
Methyl 2-(4-bromo-3-fluorophenyl)acetate is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Methyl 2-(4-bromo-3-fluorophenyl)acetate is a valuable, yet underutilized, building block for chemical synthesis. Its straightforward preparation via Fischer esterification and the presence of multiple, orthogonally reactive functional groups make it an attractive starting material for the synthesis of complex molecules. While its direct biological activity has not been extensively reported, its potential as a key intermediate in the development of novel therapeutics, particularly in oncology and inflammatory diseases, is significant. Further research into the applications of this compound is warranted and could lead to the discovery of new and potent bioactive molecules.
References
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- Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (Year). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the University of Kuwait (Science).
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Wikipedia contributors. (2023, November 13). 4-Bromophenylacetic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]
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PraxiLabs. (n.d.). Fischer Esterification Experiment Virtual Lab. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid.
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PubMed. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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Oregon State University. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
- Google Patents. (n.d.). Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application.
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ResearchGate. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]
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